molecular formula C4H6N8S2 B1211709 5,5'-Dithiobis(1-methyltetrazole) CAS No. 62671-38-9

5,5'-Dithiobis(1-methyltetrazole)

Cat. No. B1211709
CAS RN: 62671-38-9
M. Wt: 230.3 g/mol
InChI Key: FOTIRCKWBGLFNQ-UHFFFAOYSA-N
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Description

5,5’-Dithiobis(1-methyltetrazole) is an organic compound with the molecular formula C4H6N8S2 . The structure of this compound is reported to have two 1-methyl-1H-tetrazole-5-thiolate units linked by an S-S disulfide bridge .


Molecular Structure Analysis

The molecular structure of 5,5’-Dithiobis(1-methyltetrazole) consists of two 1-methyl-1H-tetrazole-5-thiolate units linked by an S-S disulfide bridge . The molecular weight of the compound is 230.27 g/mol .


Physical And Chemical Properties Analysis

5,5’-Dithiobis(1-methyltetrazole) has a predicted density of 1.96±0.1 g/cm3, a melting point of 110 °C, and a predicted boiling point of 494.1±28.0 °C .

Scientific Research Applications

Enzyme Interaction and Implications for Antibiotics

5,5'-Dithiobis(1-methyltetrazole) has shown significant interactions with enzymes, particularly with aldehyde dehydrogenase. In a study, it was found that this compound exhibits a rapid and pronounced inactivatory effect on sheep liver cytoplasmic aldehyde dehydrogenase. This is very similar to the effect of disulfiram, a compound used therapeutically to deter alcohol consumption in alcoholics (Kitson, 1986).

Impact on Alcohol Metabolism

5,5'-Dithiobis(1-methyltetrazole) also plays a role in the interaction between certain cephalosporin antibiotics and alcohol metabolism. The symptoms of the Antabuse-like reaction induced by these antibiotics are due to the inactivation of hepatic aldehyde dehydrogenase, possibly by a reactive metabolite such as 5,5'-dithiobis(1-methyltetrazole) (Kitson, 1987).

Photochemistry and Molecular Structure

A study focused on the molecular structure and photochemistry of 5-mercapto-1-methyltetrazole, a related compound, provides insights into the photochemical processes and structural properties of such compounds. It also discusses the production of various chemical species upon UV-irradiation of this compound, which may have implications for the understanding of 5,5'-dithiobis(1-methyltetrazole) (Gómez-Zavaglia et al., 2006).

Applications in Chemical Synthesis

5,5'-Dithiobis(1-methyltetrazole) and its derivatives have been utilized in chemical synthesis. For example, 1,1′-azobis(5-methyltetrazole), a high-nitrogen compound structurally related to 5,5'-Dithiobis(1-methyltetrazole), has been synthesized for various applications (Tang et al., 2012).

Applications in Enzyme Modification

The compound has been utilized in the synthesis of heterocyclic disulfides for enzyme modification. This includes its use as a thiol-specific reagent, which has been demonstrated in the modification of enzymes like lactate dehydrogenase and malate dehydrogenase (Schmidt et al., 1984).

Potential in Cancer Chemoprevention

Related compounds, such as dithiolethiones, have been studied for their cancer chemopreventive properties. These studies are relevant as they provide insights into the broader class of compounds that include 5,5'-Dithiobis(1-methyltetrazole). These compounds are known for their ability to induce phase II enzymes, which may be relevant for cancer prevention (Zhang & Munday, 2008).

Corrosion Inhibition

Another application is in the field of corrosion inhibition. Tetrazole derivatives, including compounds similar to 5,5'-Dithiobis(1-methyltetrazole), have been researched for their efficiency in protecting metals like steel in corrosive environments (Hassan et al., 2007).

Future Directions

Future research could focus on further elucidating the synthesis, chemical reactions, and mechanism of action of 5,5’-Dithiobis(1-methyltetrazole). Additionally, the development of ALDH isozyme-selective inhibitors, which could include compounds like 5,5’-Dithiobis(1-methyltetrazole), has been suggested as a potential therapeutic strategy .

properties

IUPAC Name

1-methyl-5-[(1-methyltetrazol-5-yl)disulfanyl]tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N8S2/c1-11-3(5-7-9-11)13-14-4-6-8-10-12(4)2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTIRCKWBGLFNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SSC2=NN=NN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90211729
Record name 5,5'-Dithiobis(1-methyltetrazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90211729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5'-Dithiobis(1-methyltetrazole)

CAS RN

62671-38-9
Record name 5,5'-Dithiobis(1-methyltetrazole)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062671389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,5'-Dithiobis(1-methyltetrazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90211729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Iodine of 5 mmol is solved in methanol of 30 ml in an argon atmosphere. Into the solution thus formed, a solution of 5-mercapto-1-methyltetrazole of 10 mmol and sodium methoxide of 5 mmol dissolved in methanol is dropped slowly. Thereafter, the solution thus formed is stirred for three hours, and cooled to -60° C. Then, the precipitate thus created is separated by filtration. The precipitate is dried in a decompressing atmosphere, and recrystallized three times by ethanol to provide 5,5'-dithiobis (1-methyltetrazole).
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Synthesis routes and methods II

Procedure details

Within a flask having a capacity of 1000 ml, 5-mercapto-1-methyltetrazole of 1000 mmol is solved in methanol of 450 ml, and the solution thus formed is cooled by water bathing. Into the solution thus prepared, 34.5% hydrogen peroxide of 20 ml is dropped slowly. At several minutes after dropping, the reaction generates heat, thus creating precipitate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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